molecular formula C20H17NO B3743558 N-(biphenyl-2-yl)-2-phenylacetamide

N-(biphenyl-2-yl)-2-phenylacetamide

Cat. No.: B3743558
M. Wt: 287.4 g/mol
InChI Key: NNPCRTYFFGUZBK-UHFFFAOYSA-N
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Description

N-(Biphenyl-2-yl)-2-phenylacetamide (CAS Registry Number: 2113-47-5) is an organic compound with the molecular formula C 14 H 13 NO and a molecular weight of 211.26 g/mol . This chemical is supplied as an off-white solid and requires storage in a refrigerator at 2-8°C . The primary research applications of this compound are in the field of chemical synthesis, where it serves as a versatile intermediate or a precursor for the development of more complex molecules. While direct studies on this compound are limited, research on structurally similar phenylacetamide derivatives highlights their significant value in medicinal chemistry. For instance, various N-substituted phenylacetamide compounds have been synthesized and investigated for their potential as antidepressant agents, with some showing promising activity in behavioral models . Furthermore, isatin-based molecules incorporating phenylacetamide moieties have been studied as potent inhibitors of carbonic anhydrase enzymes, which are important targets in cancer research . These studies underscore the role of the phenylacetamide structure in interacting with biological targets, often through mechanisms such as hydrogen bonding and hydrophobic interactions . Researchers may utilize this compound as a building block to create novel compounds for pharmaceutical development, biochemical probing, and structure-activity relationship (SAR) studies. This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-phenyl-N-(2-phenylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO/c22-20(15-16-9-3-1-4-10-16)21-19-14-8-7-13-18(19)17-11-5-2-6-12-17/h1-14H,15H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNPCRTYFFGUZBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: N-(biphenyl-2-yl)-2-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns and Reactivity

The reactivity and applications of 2-phenylacetamides are heavily influenced by substituents on the nitrogen or phenyl rings. Below is a comparative analysis:

Table 1: Structural and Reactivity Comparison of 2-Phenylacetamide Derivatives
Compound Name Substituents Key Reactivity/Applications References
N-(4-Nitrophenyl)-2-phenylacetamide -NO₂ at para position on N-phenyl Undergoes benzylation via interfacial mechanism in phase-transfer catalysis
N-(2-Benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide Benzoyl, dimethoxy groups on N-phenethyl Precursor for tetrahydroisoquinolines; potential biological activity
N-(Biphenyl-2-yl)-2-phenylacetamide Biphenyl at N-position High-yield synthesis (90%); used in materials science
N-(4-Methylphenyl)-2-phenylacetamide -CH₃ at para position on N-phenyl Studied for alkylation efficiency
N-(6-Trifluoromethylbenzothiazol-2-yl)-2-phenylacetamide Benzothiazole with -CF₃ group Antitubercular and antimicrobial applications

Key Observations :

  • Electronic Effects: Electron-withdrawing groups (e.g., -NO₂ in N-(4-nitrophenyl)-2-phenylacetamide) favor interfacial reaction mechanisms in alkylation, whereas electron-donating groups (e.g., -OCH₃ in dimethoxy derivatives) enhance stability for biological applications .
  • Steric Effects : Bulky substituents like biphenyl or benzothiazole improve binding affinity in pharmacological targets but may reduce reaction yields due to steric hindrance .

Critical Insights :

  • Pharmacophore Optimization: Substitutions like -CF₃ or cyano groups significantly boost potency, as seen in antitubercular and insecticidal activities .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(biphenyl-2-yl)-2-phenylacetamide, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via acylation of biphenyl-2-amine with phenylacetyl chloride under basic conditions (e.g., triethylamine in chloroform or dichloromethane). Key steps include:

  • Precursor preparation : Nitration/fluorination of biphenyl derivatives to generate reactive intermediates.
  • Coupling reaction : Use of carbodiimides (e.g., DCC) to activate carboxyl groups for amide bond formation.
  • Optimization : Control temperature (0–25°C) and pH (neutral to slightly basic) to minimize side reactions like hydrolysis. Solvents such as DMF enhance solubility but may require post-reaction purification via column chromatography .
    • Yield considerations : Higher yields (>70%) are achieved with slow reagent addition and inert atmospheres to prevent oxidation.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies aromatic protons (δ 7.0–8.5 ppm) and confirms amide bond formation (δ 2.8–3.5 ppm for CH₂ adjacent to carbonyl).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C₂₀H₁₇NO = 295.13 g/mol) and detects impurities.
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Data collection at low temperatures (100 K) improves resolution for biphenyl stacking interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?

  • Data analysis : Compare assay conditions (e.g., cell lines, concentrations) across studies. For example, anti-inflammatory activity in macrophages (IC₅₀ = 10 μM) may vary due to differences in COX-2 isoform expression .
  • Troubleshooting :

  • Kinetic studies : Measure time-dependent enzyme inhibition to confirm reversible vs. irreversible binding.
  • Selectivity profiling : Use kinase/phosphatase panels to rule off-target effects.
    • Validation : Reproduce results in orthogonal assays (e.g., SPR for binding affinity) .

Q. What strategies are effective for studying structure-activity relationships (SAR) in biphenylacetamide derivatives?

  • Substituent variation : Systematically modify:

  • Biphenyl group : Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-position to enhance π-π stacking with hydrophobic enzyme pockets.
  • Amide linker : Replace with sulfonamide or urea to assess hydrogen-bonding requirements.
    • Computational modeling : Perform docking studies (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., COX-2 PDB: 3LN1) to predict binding modes.
    • In vitro validation : Prioritize analogs with >50% inhibition in enzyme assays for in vivo pharmacokinetic studies .

Q. How can crystallographic challenges (e.g., twinning, poor diffraction) be addressed during structural analysis?

  • Data collection : Use synchrotron radiation for small, weakly diffracting crystals. For twinned crystals, apply SHELXL’s TWIN/BASF commands to refine twin laws .
  • Resolution improvement : Soak crystals in cryoprotectants (e.g., glycerol) to reduce disorder.
  • Validation : Cross-check with spectroscopic data to confirm molecular conformation .

Methodological Guidelines

Q. What protocols are recommended for analyzing metabolic stability of this compound?

  • In vitro assays :

  • Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Use NADPH cofactors to assess Phase I metabolism.
  • CYP inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates.
    • In silico tools : Predict metabolites with software like MetaSite and verify experimentally .

Q. Which in vivo models are suitable for evaluating pharmacokinetic properties?

  • Rodent studies : Administer orally (10 mg/kg) and collect plasma samples at 0–24 hrs. Calculate bioavailability (F%) and half-life (t½).
  • Tissue distribution : Use radiolabeled analogs (¹⁴C) to quantify accumulation in target organs.
  • BBB penetration : Employ MDCK-MDR1 monolayers to predict brain uptake .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(biphenyl-2-yl)-2-phenylacetamide
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